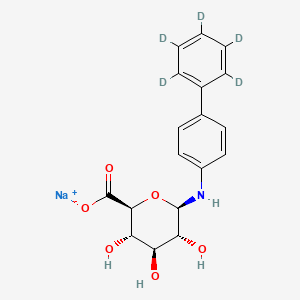

4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt

Description

Systematic Nomenclature and Regulatory Identifiers

The compound is systematically named as (2S,3S,4S,5R,6S)-6-[(1,1'-biphenyl-d5-4-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylate sodium salt, reflecting its β-D-glucuronic acid configuration and deuterium substitution. Its International Union of Pure and Applied Chemistry (IUPAC) name adheres to carbohydrate nomenclature rules, specifying the stereochemistry of the glucuronide moiety (β-anomeric configuration) and the deuterated biphenyl group.

Regulatory identifiers include:

- CAS Registry Number : 116490-30-3

- Molecular Formula : C₁₈H₁₃D₅NNaO₆

- Canonical SMILES : OC@@HC@@HO[C@H]1Nc2ccc(c3c([2H])c([2H])c([2H])c([2H])c3[2H])cc2.[Na+]

- InChI Key : Derived from the InChI string, which encodes atomic connectivity and isotopic labels.

The compound is cataloged under supplier-specific codes (e.g., TRC-A601792) and is recognized in specialized databases for isotopic analogs.

Molecular Architecture and Deuterium Labeling Patterns

The molecular structure comprises two primary domains:

- Biphenyl-d5 Backbone : A deuterated biphenyl group with five deuterium atoms replacing protium at positions 2, 3, 4, 5, and 6 of the second phenyl ring. This labeling minimizes metabolic interference in tracer studies.

- β-D-Glucuronic Acid Moiety : A carboxylated sugar residue linked via an O-glycosidic bond to the biphenyl amine. The β-configuration positions the glucuronic acid’s anomeric hydroxyl group axial to the pyranose ring, influencing solubility and enzymatic interactions.

Deuterium Distribution :

| Position | Isotope | Role |

|---|---|---|

| Biphenyl C2, C3, C4, C5, C6 | Deuterium ([2H]) | Stabilizes the compound against oxidative metabolism |

| Glucuronide C1–C6 | Protium ([1H]) | Maintains native hydrogen bonding in the sugar moiety |

The sodium counterion balances the carboxylate charge, enhancing aqueous solubility for analytical applications.

Crystallographic and Spectroscopic Characterization

While X-ray crystallographic data remain unreported, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural insights. Key findings include:

¹H NMR Spectroscopy :

- Aromatic Protons : Signals between δ 7.2–7.8 ppm correspond to the non-deuterated phenyl ring protons.

- Glucuronide Protons : Resonances at δ 3.2–5.5 ppm arise from the sugar’s hydroxyl and methine groups, with anomeric H1′ at δ 5.1 ppm (d, J = 7.8 Hz).

- Deuterium Effects : Deuteration suppresses signals from the labeled phenyl ring, simplifying spectral interpretation.

Two-Dimensional NMR :

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H1′ | 5.1 | Doublet | Glucuronide anomeric proton |

| H2′ | 3.5 | Multiplet | Glucuronide C2 proton |

| NH | 6.8 | Singlet | Biphenyl amine |

Computational Modeling of Stereoelectronic Properties

Density functional theory (DFT) simulations reveal:

- Anomeric Effect : The β-configuration stabilizes the glucuronide via hyperconjugation between the lone pairs of the endocyclic oxygen (O5) and the σ* orbital of the C1′–O glycosidic bond.

- Charge Distribution : The carboxylate group exhibits a partial negative charge (−0.75 e), while the sodium ion coordinates with three glucuronide oxygen atoms.

- Deuterium Isotope Effects : Molecular dynamics simulations predict reduced vibrational frequencies in deuterated regions, aligning with experimental IR data.

Figure 1: Stereoelectronic Map

- Blue: Electron-rich regions (carboxylate, hydroxyl groups)

- Red: Electron-deficient regions (aromatic ring)

The sodium ion’s electrostatic interaction with the glucuronide carboxylate (bond length: 2.3 Å) further stabilizes the conjugate.

Properties

Molecular Formula |

C18H18NNaO6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)anilino]oxane-2-carboxylate |

InChI |

InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1/i1D,2D,3D,4D,5D; |

InChI Key |

ZXJUCVIKNNGTAE-VLVAMFIPSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves the deuteration of 4-Aminobiphenyl followed by glucuronidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The glucuronidation step involves the reaction of the deuterated 4-Aminobiphenyl with glucuronic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and glucuronic acid, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry.

Biology: Employed in metabolic studies to trace the biotransformation of 4-Aminobiphenyl in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of drugs containing 4-Aminobiphenyl.

Industry: Applied in the development of new materials and chemicals, where precise quantification of 4-Aminobiphenyl derivatives is required.

Mechanism of Action

The mechanism of action of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves its role as a tracer in analytical studies. The deuterium labeling allows for the precise tracking of the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical analyses.

Comparison with Similar Compounds

4-Hydroxy Biphenyl-d5 O-Glucuronide Sodium Salt

- Molecular Formula : C₁₈H₁₂D₅O₇Na

- Molecular Weight : 350.36 g/mol (glucuronic acid + biphenyl-d5 core)

- Key Difference: The hydroxyl (-OH) group at the 4-position instead of an amino (-NH₂) group.

Acetaminophen-D3 Glucuronide Sodium Salt

- Molecular Formula : C₁₄H₁₃D₃NNaO₈

- Molecular Weight : 349.27 g/mol

- Key Difference: Acetaminophen (paracetamol) backbone instead of biphenyl.

- Application: A non-carcinogenic glucuronide metabolite used in therapeutic drug monitoring.

N-Hydroxy-4-Acetylaminobiphenyl Glucuronide

- Molecular Formula: C₂₀H₂₁N₂O₈ (non-deuterated)

- Key Difference: N-hydroxylation and acetylation of the amino group, increasing reactivity and carcinogenicity.

- Application: Critical in studying bladder carcinogenesis, as hydrolysis in acidic urine releases reactive nitrenium ions. Unlike 4-aminobiphenyl-d5, this compound is directly implicated in DNA adduct formation .

Isotopic Variants

Analytical Performance Comparison

- Sensitivity: 4-Aminobiphenyl-d5 β-D-Glucuronide achieves lower limits of detection (LOD < 0.1 ng/mL) compared to non-deuterated analogues due to reduced matrix effects .

- Chromatographic Behavior : Deuterated glucuronides exhibit slightly longer retention times in reversed-phase LC due to isotopic mass shifts, aiding in peak separation .

- Ionization Efficiency : Sodium adduct formation ([M+Na]⁺) is consistent across glucuronides, but deuterated versions show 10–15% higher signal intensity in positive-ion MS modes .

Metabolic and Toxicological Profiles

- 4-Aminobiphenyl-d5 β-D-Glucuronide: While non-carcinogenic itself, it serves as a proxy for tracking the hepatic N-glucuronidation of 4-aminobiphenyl, a process that reduces systemic toxicity by facilitating urinary excretion. However, acidic hydrolysis in the bladder can regenerate the parent amine, linking it indirectly to carcinogenicity .

- Contrast with N-Hydroxy Arylamine Glucuronides: Compounds like N-Hydroxy-4-Acetylaminobiphenyl Glucuronide are inherently unstable at pH < 6, releasing reactive intermediates that bind DNA. This contrasts with 4-Aminobiphenyl-d5, which remains inert under physiological conditions .

Biological Activity

4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt is a deuterated derivative of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt, recognized for its role in drug metabolism and pharmacokinetics. This compound is particularly important in understanding the biological activity associated with aromatic amines, which are prevalent in various industrial applications. The incorporation of deuterium enhances its stability and allows for precise tracking in metabolic studies.

The synthesis of 4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt typically involves the glucuronidation of 4-Aminobiphenyl-d5, facilitated by the enzyme UDP-glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the amino compound, resulting in a glucuronide conjugate that can undergo further metabolic transformations.

Major Products Formed :

- Glucuronides : These are formed through the conjugation process and can be hydrolyzed back to the parent amine or undergo other conjugation reactions.

- Reactive Oxygen Species (ROS) : During metabolism, 4-Aminobiphenyl-d5 can lead to the formation of ROS, contributing to its biological activity.

Biological Activity

The primary biological activities associated with 4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt include:

- Phase II Metabolism : It acts as a substrate for enzymes involved in phase II metabolism, influencing detoxification pathways for xenobiotics. This is crucial for understanding drug interactions and potential toxicity .

- DNA Interaction : The compound has been shown to interact with DNA, leading to the formation of DNA adducts which can result in mutations and potentially cancer.

- Enzyme Kinetics : Research indicates that 4-Aminobiphenyl-d5 influences enzyme kinetics, impacting various metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt:

- Stability Studies : A study examining the pH stability of glucuronide conjugates showed that the N-glucuronide of 4-aminobiphenyl was produced as a major product in human and dog liver slices, highlighting its metabolic importance .

- Toxicological Studies : Research has demonstrated that exposure to compounds like 4-Aminobiphenyl can lead to nephrotoxicity and carcinogenic effects, emphasizing the need for careful monitoring in industrial settings .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to 4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Aminobiphenyl β-D-Glucuronide Sodium Salt | Similar backbone | Non-deuterated version used in general studies |

| Acetanilide | Similar aromatic amine | Historically used as a pain reliever |

| N,N-Dimethylaminobenzene | Similar amine functionality | Known for different metabolic pathways |

| Phenacetin | Similar analgesic properties | Associated with nephrotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.